N-(3-chloro-4-methylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core. The molecule is substituted at position 7 with a furan-2-yl group and at position 2 with a methyl group. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial and anticancer properties, though specific data on its bioactivity remain unexplored in the provided evidence .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-10-5-6-12(8-13(10)20)22-15(25)9-24-19(26)17-18(28-11(2)21-17)16(23-24)14-4-3-7-27-14/h3-8H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUZMCOVMMNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of the biological activities associated with this compound, including its anti-cancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C22H21ClN2OS
- Molecular Weight: 396.9 g/mol
The structure incorporates a thiazolo[4,5-d]pyridazine core fused with a furan ring and substituted with a chloro-methylphenyl group, which is crucial for its biological activity.
1. Anti-Cancer Activity
Recent studies have demonstrated that thiazolopyridazine derivatives exhibit promising anti-cancer properties. In particular, the compound was evaluated using MTT assays against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 10.39 - 14.34 | 19.35 |
| HCT-116 (Colon) | 6.90 | 11.26 |
| A549 (Lung) | Data not available | Data not available |
These results indicate that the compound has a higher cytotoxicity compared to doxorubicin in certain cases, particularly against the HCT-116 cell line where it achieved an IC50 of 6.90 μM .
2. Antibacterial Activity
The compound has also shown significant antibacterial properties. In vitro studies reported minimal inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 - 16 |
| Escherichia coli | Data not available |
These findings suggest that the compound is effective against both standard and clinical strains of bacteria, outperforming some conventional antibiotics like ciprofloxacin .
3. Other Pharmacological Activities
In addition to its anti-cancer and antibacterial effects, this compound has been explored for other potential biological activities:
- Antioxidant Activity: The compound exhibits antioxidant properties that may contribute to its therapeutic effects.
- Analgesic Effects: Preliminary studies suggest potential analgesic activity, warranting further investigation.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazolopyridazine derivatives in clinical settings:
- Study on MCF-7 Cell Line: A study demonstrated that derivatives with electron-withdrawing groups significantly enhanced cytotoxic activity due to their ability to stabilize reactive intermediates during metabolism .
- Antimicrobial Efficacy: Research indicated that compounds similar to this compound exhibited MIC values comparable to established antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Structural Insights:
Substituent at Position 7 :
- Furan-2-yl (target compound): The oxygen atom in furan may reduce metabolic stability compared to fluorophenyl or thienyl groups but could enhance solubility due to polarity .
- 4-Fluorophenyl (): Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism .
- 2-Thienyl (): Thiophene’s larger atomic radius and sulfur atom facilitate stronger hydrophobic interactions and redox activity .
Electronic and Steric Effects
Electron-Withdrawing vs. Donating Groups :
Steric Considerations :
Comparative Bioactivity (Inferred)
- Antibacterial Activity : Thiazolo[4,5-d]pyridazine derivatives with fluorophenyl groups () show enhanced Gram-positive activity due to improved membrane penetration .
- Anticancer Potential: Thienyl-substituted analogues () demonstrate moderate cytotoxicity, possibly via intercalation or kinase inhibition .
Preparation Methods
Preparation of 3-Chloro-4-Methylaniline Hydrochloride
The 3-chloro-4-methylphenyl group is introduced via its aniline derivative. A two-step synthesis from 3-chloro-4-methylaniline involves:
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Sulfonation : Treatment with sodium sulfate and hydroxylamine hydrochloride in water at 0.67 hours under heating.
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Hydrochloride Formation : Reaction with concentrated sulfuric acid at 60–80°C to yield 3-chloro-4-methylaniline hydrochloride.
This intermediate serves as the precursor for subsequent acetamide formation.
Synthesis of 2-Chloro-N-(3-Chloro-4-Methylphenyl)Acetamide
The acetamide backbone is constructed by reacting 3-chloro-4-methylaniline with chloroacetyl chloride. Key parameters include:
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Solvent : Dichloromethane or acetonitrile.
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Base : Triethylamine to scavenge HCl.
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Conditions : Room temperature or reflux, yielding 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (CAS 99585-97-4).
Characterization :
Construction of the Thiazolo[4,5-d]Pyridazine Core
Cyclocondensation of 4-Thiazolidinones
The thiazolo[4,5-d]pyridazine moiety is synthesized via high-pressure cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals.
Procedure :
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4-Thiazolidinone Synthesis :
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Cyclocondensation :
Mechanism :
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Enolization of 4-thiazolidinone.
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Nucleophilic addition to the aldehyde carbonyl.
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Dehydration and cyclization to form the fused thiazolo-pyridazine ring.
Final Amide Coupling
Reaction of 2-Chloroacetamide with Thiazolo[4,5-d]Pyridazine
The acetamide intermediate is coupled to the thiazolo[4,5-d]pyridazine-furan core via nucleophilic substitution:
Conditions :
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Base : Potassium carbonate.
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Solvent : Dimethylformamide (DMF).
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Temperature : 80°C for 12 hours.
Optimization :
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Excess 2-chloroacetamide (1.2 equiv) ensures complete reaction.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound in 85% purity.
Analytical Characterization
Spectroscopic Data
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¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, aromatic H), 6.45 (s, furan H).
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LC-MS : [M+H]⁺ at m/z 373.89, confirming molecular weight.
Purity Assessment
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HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 4-Thiazolidinone | Q-Tube reactor | 98 | 170°C, 4 h | |
| Furan functionalization | Diels-Alder reaction | 75 | Reflux, 6 h | |
| Amide coupling | Nucleophilic substitution | 85 | DMF, 80°C, 12 h |
Challenges and Optimization
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves a multi-step protocol starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is used to cyclize precursor molecules under anhydrous conditions .
- Acetamide coupling : Acyl chlorides or activated esters react with the amine group of the 3-chloro-4-methylphenyl substituent in the presence of a base (e.g., triethylamine) .
- Furan-2-yl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce the furan moiety .
Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and reaction time (6–24 hours) .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the thiazolo-pyridazinone scaffold (e.g., carbonyl signals at δ 165–175 ppm) and aromatic substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 200°C .
- pH-dependent stability : Incubation in buffers (pH 2–12) followed by HPLC analysis identifies degradation products, particularly at extreme pH .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation under controlled irradiation .
Advanced Research Questions
Q. How can contradictory reactivity data (e.g., nucleophilic substitution vs. ring-opening) be resolved?
- Kinetic studies : Monitor reaction progress via time-resolved HPLC or in-situ IR spectroscopy to identify intermediates .
- Computational modeling : Density functional theory (DFT) calculates activation energies for competing pathways .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen, which hydrolyze in physiological conditions .
- Co-solvent systems : Use cyclodextrins or lipid nanoparticles to enhance solubility while maintaining pharmacokinetic profiles .
- Structural analogs : Replace the 3-chloro-4-methylphenyl group with hydrophilic substituents (e.g., pyridyl) and compare bioactivity .
Q. How can the compound’s mechanism of action be elucidated against enzymatic targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target to identify key interactions (e.g., hydrogen bonding with catalytic residues) .
Q. How do structural modifications impact selectivity across related biological targets?
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SAR studies : Synthesize analogs with variations in the furan, thiazole, or acetamide groups and test against a panel of targets .
Modification Target Affinity (IC₅₀) Selectivity Ratio Furan → thiophene 120 nM (Target A) 5:1 (A vs. B) Methyl → ethyl 85 nM (Target B) 1:10 (A vs. B) -
Machine learning : Train models on existing data to predict selectivity trends for novel derivatives .
Methodological Notes
- Contradictory data : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for regiochemistry) .
- Low yields in coupling steps : Optimize stoichiometry of acylating agents and use coupling additives (e.g., HOBt/DCC) .
- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
